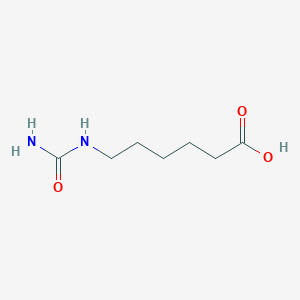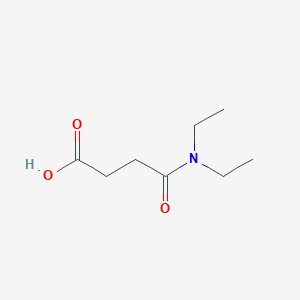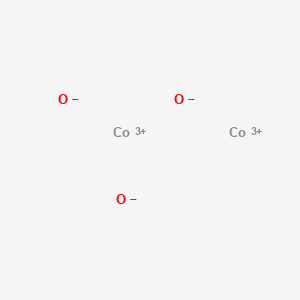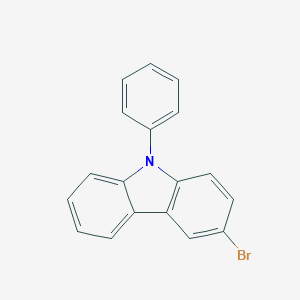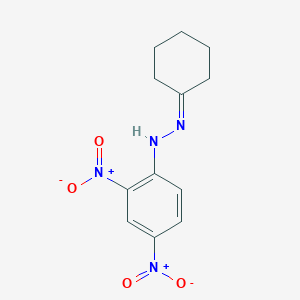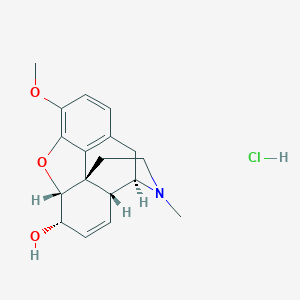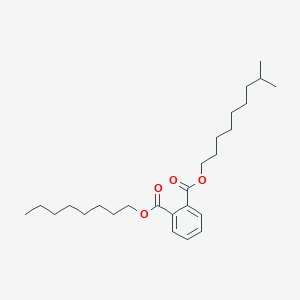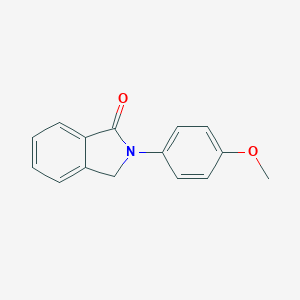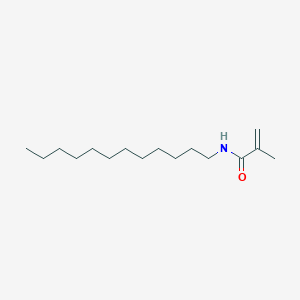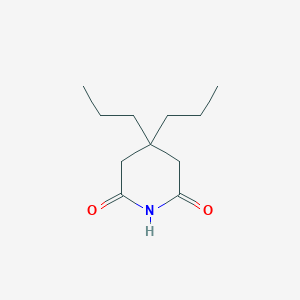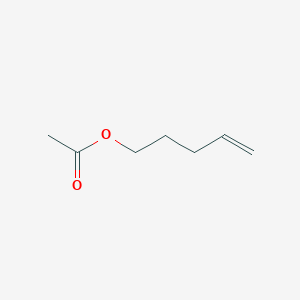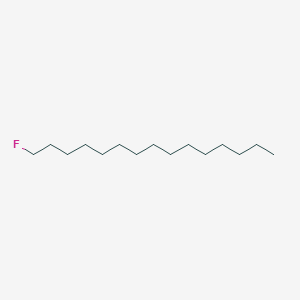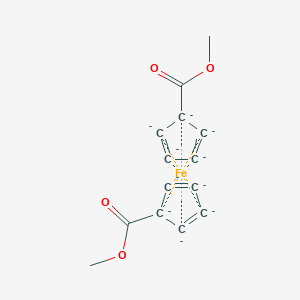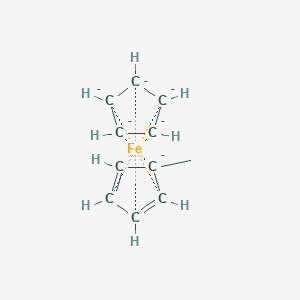
Cyclopentadienyl(methylcyclopentadienyl)iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienyl(methylcyclopentadienyl)iron is a coordination complex of iron and cyclopentadienyl groups . It’s a type of organometallic compound where the cyclopentadienyl ligands almost invariably bind to metals in a pentahapto (η5-) bonding mode .
Synthesis Analysis
The synthesis of Cyclopentadienyl(methylcyclopentadienyl)iron involves the use of substituted cyclopentadienyl carbinols and transition metal hydroxides through β-carbon elimination . The half-sandwich metallocenes of late transition metals can be readily synthesized by deprotonative complexation of cyclopentadiene with metal halide [M-X] through the elimination of HX .Molecular Structure Analysis
The molecular structure of Cyclopentadienyl(methylcyclopentadienyl)iron involves a pentahapto (η5-) bonding mode where all 5 carbon atoms of a Cp ligand are bound to the metal . The M–Cp bonding arises from overlap of the five π molecular orbitals of the Cp ligand with the s, p, and d orbitals on the metal .Safety And Hazards
Orientations Futures
The future directions in the field of Cyclopentadienyl(methylcyclopentadienyl)iron research involve the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes . The complexation of these cyclopentadienes and pentafulvenes with late transition metals, and the applications of the synthesized late transition metal half-sandwich metallocenes to catalytic reactions are areas of ongoing research .
Propriétés
IUPAC Name |
cyclopentane;iron;2-methylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJZTVOKYJFPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[CH-]C=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Fe-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ferrocene | |
CAS RN |
1271-44-9 |
Source


|
| Record name | Cyclopentadienyl(methylcyclopentadienyl)iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

